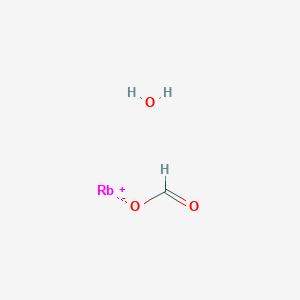

Rubidium(1+);formate;hydrate

Description

Overview of Rubidium(1+);formate (B1220265);hydrate (B1144303) in Inorganic Chemistry

Rubidium(1+);formate;hydrate is a white crystalline solid that is the rubidium salt of formic acid. nih.gov It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. lookchem.com This compound is miscible with water, as well as with organic solvents such as ether, acetone, ethyl acetate, methanol, and ethanol. lookchem.comfishersci.pt

In a laboratory setting, rubidium formate hydrate is used as a reagent in various chemical and analytical processes. fishersci.ptchemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | CHO₂Rb | lookchem.com |

| Molecular Weight | 130.49 g/mol | fishersci.fi |

| Appearance | White crystalline solid | nih.gov |

| Solubility | Miscible in water, ether, acetone, ethyl acetate, methanol, and ethanol | lookchem.comfishersci.pt |

| Hygroscopicity | Hygroscopic | lookchem.com |

| CAS Number | 3495-35-0 | chemicalbook.com |

Significance of Hydrated Alkali Metal Formates in Contemporary Materials Science

Hydrated alkali metal formates, as a class of compounds, are gaining attention in various fields of materials science. Their properties are influenced by the nature of the alkali metal cation and the presence of water molecules in the crystal lattice.

Research has shown that alkali metal formates, including those of potassium, can be used as additives in reactive powder concrete to enhance its workability. researchgate.net The study of the thermal decomposition of alkali metal formates is also an active area of research. For instance, the decomposition of rubidium formate has been investigated in the context of producing other chemical compounds like oxalates. rsc.org The yield of oxalate (B1200264) from formate decomposition follows the general trend of K > Na > Rb > Cs > Li. rsc.org

Furthermore, the mobility of hydrated alkali metal ions within crystal structures is a fundamental aspect of solid-state ionics. nih.gov This property is crucial for the development of ion-conducting materials used in applications such as batteries and sensors. The study of these materials often involves understanding how ions like rubidium, which are weakly hydrated, move through a solid matrix. nih.govnih.gov Rubidium compounds, in general, find use in specialty glasses, where they reduce electrical conductivity and improve stability, and as catalysts in various industrial processes. usgs.govamazonaws.com The unique photoemissive properties of rubidium also make it valuable in electronic components like motion sensors and night-vision devices. amazonaws.com

Historical Context of Rubidium Chemistry and Formate Compounds

The story of this compound is rooted in two distinct historical narratives: the discovery of the element rubidium and the isolation and synthesis of formic acid.

Rubidium was discovered in 1861 by German chemists Robert Bunsen and Gustav Kirchhoff. While analyzing the mineral lepidolite (B1170510) using their newly developed technique of flame spectroscopy, they observed a set of deep red spectral lines that did not correspond to any known element. They named the new element rubidium, derived from the Latin word "rubidus," meaning "deepest red."

The history of formic acid dates back to the 15th century, when alchemists and naturalists observed that ant hills emitted an acidic vapor. chemical-co.comchemicalbook.com In 1671, the English naturalist John Ray was the first to describe the isolation of this acidic substance by distilling a large number of ants. chemical-co.combris.ac.uk This is how the acid got its name from the Latin word for ant, "formica." bris.ac.ukbritannica.com The first synthesis of formic acid from hydrocyanic acid was achieved by the French chemist Joseph Gay-Lussac. chemicalbook.combris.ac.uk Later, in 1855, another French chemist, Marcellin Berthelot, developed a synthesis method from carbon monoxide, which is similar to modern industrial processes. bris.ac.ukatamanchemicals.com Formic acid and its salts, the formates, were considered of minor industrial interest until the late 1960s when significant quantities became available as a byproduct of acetic acid production. chemicalbook.com

Current Research Landscape and Future Directions for this compound Studies

Current research involving rubidium formate often falls within the broader scope of studies on alkali metal formates. These investigations frequently explore their thermal properties and potential applications in catalysis and materials synthesis. ontosight.ai For example, rubidium formate has been considered as a precursor for catalysts and in the synthesis of materials for energy storage. ontosight.ai

The unique properties of the rubidium ion continue to drive research in advanced fields. For instance, ultracold rubidium atoms are utilized in the development of quantum computing devices. amazonaws.comusgs.govusgs.gov The use of rubidium in atomic resonance-frequency-reference oscillators is vital for technologies like GPS. usgs.gov

While direct research on this compound is not extensive, future studies could explore its specific applications, leveraging the known properties of both the rubidium cation and the formate anion. Potential areas of investigation include its use as a catalyst in specialized chemical reactions, its role in the formation of novel inorganic-organic hybrid materials, and a more detailed characterization of its hydrated crystal structures and their behavior. The increasing interest in formate as a key intermediate in CO₂ utilization could also open new avenues for research into rubidium formate and its hydrated forms. rsc.org

Interactive Data Table: Pricing History of Rubidium Formate Hydrate (99.8% metals basis)

| Year | Price per 10g (USD) | Source |

| 2013 | $54.00 | usgs.gov |

| 2017 | $55.10 | amazonaws.com |

| 2018 | $48.40 | amazonaws.com |

| 2022 | $278.25 | usgs.gov |

| 2023 | $290.00 | usgs.gov |

| 2024 | $302.00 | usgs.gov |

Structure

2D Structure

Properties

IUPAC Name |

rubidium(1+);formate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H2O.Rb/c2-1-3;;/h1H,(H,2,3);1H2;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNZWJPXWMZMCW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].O.[Rb+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3Rb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.501 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Rubidium 1+ ;formate;hydrate

Conventional Synthetic Routes for Rubidium Formate (B1220265) Hydrate (B1144303)

Conventional methods for synthesizing rubidium formate hydrate are straightforward and rely on well-understood chemical reactions. These routes are often favored for their simplicity and scalability.

One of the most common and economically viable methods for producing rubidium formate is the metathesis reaction, also known as a double replacement reaction, between rubidium carbonate and formic acid. smolecule.comquora.com This neutralization reaction is a primary route for both industrial and laboratory-scale synthesis. smolecule.com

The reaction proceeds according to the following equation: Rb₂CO₃ + 2HCOOH → 2HCOORb + H₂O + CO₂ smolecule.com

In this process, an aqueous solution of rubidium carbonate is carefully reacted with formic acid. The reaction is typically carried out with precise pH monitoring to ensure complete neutralization and to avoid the formation of impurities. smolecule.com The effervescence of carbon dioxide gas is a clear indicator of the reaction's progress. quora.com Following the reaction, the resulting solution of rubidium formate is concentrated through evaporation to induce crystallization of the hydrated salt. smolecule.com

Table 1: Parameters for Metathesis Reaction

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | Rubidium Carbonate (Rb₂CO₃), Formic Acid (HCOOH) | High purity starting materials are used. americanelements.com |

| Solvent | Water | Deionized water is typically used. |

| Control | pH Monitoring | Essential for ensuring complete reaction and purity. smolecule.com |

| Product Isolation | Evaporation & Crystallization | Solution is concentrated to yield hydrated crystals. smolecule.com |

Rubidium formate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere to form hydrates. smolecule.comchemicalbook.com This property can be utilized in a controlled manner to synthesize the hydrated form from an anhydrous precursor.

The process involves exposing anhydrous rubidium formate to a controlled humidity environment or by adding a stoichiometric amount of water during the final steps of its synthesis. smolecule.com The hydration process is reversible and can be manipulated by controlling temperature and ambient moisture. smolecule.com Careful control is necessary to obtain a specific hydrate, as the amount of water uptake can vary. smolecule.com The molecular weight of the anhydrous form is approximately 130.49 g/mol , which increases upon hydration. fishersci.finih.gov

Advanced Synthetic Approaches Relevant to Rubidium Hydrates

Advanced synthetic methods offer pathways to novel materials and can provide greater control over particle size, morphology, and crystallinity. While not always specific to rubidium formate hydrate in the available literature, these techniques are highly relevant for the synthesis of rubidium-containing hydrates in general.

Hydrothermal synthesis is a technique that employs high-temperature and high-pressure water as a solvent to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This method is particularly effective for growing high-quality single crystals.

For rubidium-containing hydrates, such as certain thio-hydroxosilicogermanates, mechanochemical-hydrothermal synthesis has been successfully employed. acs.orgiastate.edu This approach combines mechanical milling with hydrothermal conditions to increase the reactivity of starting materials. acs.org Applying this principle to rubidium formate hydrate could involve reacting rubidium salts with formic acid in a sealed vessel under controlled temperature and pressure. This could potentially lead to the formation of well-defined crystals of rubidium formate hydrate with specific morphologies. The strong affinity of rubidium salts for water makes them suitable candidates for hydrothermal techniques. acs.org

Direct reaction of elemental rubidium with a proton source, such as formic acid, is a potential route for synthesis. Rubidium is a highly reactive alkali metal that reacts vigorously, often violently, with acids and water. labxchange.orgyoutube.com

The reaction can be represented as: 2Rb + 2HCOOH → 2HCOORb + H₂

Due to the extreme reactivity of rubidium metal, this reaction must be performed under carefully controlled conditions. smolecule.comyoutube.com The use of coordinating solvents, such as ethers (e.g., tetrahydrofuran) or liquid ammonia, can help to moderate the reaction. thieme-connect.de These solvents solvate the rubidium cation, stabilizing it and controlling the reaction rate. ncl.ac.uk While this method can produce high-purity rubidium formate, it requires stringent safety precautions due to the violent nature of the reaction and the flammability of the hydrogen gas produced. smolecule.comyoutube.com

Optimization of Crystal Growth Parameters for Rubidium Formate Hydrate

The production of high-quality single crystals of rubidium formate hydrate is crucial for applications that rely on its specific physical properties. Optimization of crystal growth involves the systematic and incremental adjustment of various chemical and physical parameters. nih.gov

Key parameters that can be manipulated to improve crystal quality include:

pH: The pH of the crystallization solution can affect the solubility of the salt and the morphology of the resulting crystals. Fine-tuning the pH in small increments can identify the optimal range for crystal growth. nih.gov

Temperature: Temperature influences the solubility of rubidium formate and the kinetics of nucleation and crystal growth. A controlled temperature gradient or a slow cooling program can promote the growth of larger, more perfect crystals. nih.gov

Precipitant Concentration: The concentration of the rubidium formate solution is a critical factor. Supersaturation is required for crystallization to occur, but excessively high concentrations can lead to rapid precipitation and the formation of small, poorly formed crystals. nih.gov

Solvent and Additives: The choice of solvent can impact crystal habit. While water is the primary solvent for the hydrate, the addition of co-solvents or specific additives might be explored to modify crystal growth. nih.govacs.org

A systematic approach, such as creating a matrix of conditions where these parameters are varied, is often employed to identify the ideal conditions for obtaining large, high-quality crystals of rubidium formate hydrate suitable for detailed structural analysis and other applications. nih.gov

Crystallographic and Structural Characterization of Rubidium 1+ ;formate;hydrate

Hydration Structure and Dynamics of Rubidium Cations in Solution and Solid State

Influence of Anionic Species and Concentration on Rubidium Ion Hydration

The hydration of alkali metal ions in aqueous solutions and its translation into the solid crystalline state is a nuanced process significantly influenced by the nature of the accompanying anion. For the rubidium ion (Rb⁺), hydration is generally considered weak, involving a single shell of water molecules. acs.org Studies on various alkali metal salts show that the crystallization of a hydrated form versus an anhydrous one is heavily dependent on the properties of the anion. nih.gov Large and low-symmetry counterions tend to favor the crystallization of a fully hydrated metal ion, whereas small, symmetric anions may favor anhydrous forms due to more favorable lattice energies. acs.orgnih.gov

In the case of Rubidium(1+);formate (B1220265);hydrate (B1144303), the formate anion (HCOO⁻) plays a crucial role alongside water molecules in establishing the crystalline framework. The size and charge distribution of the formate anion, combined with its ability to act as a hydrogen bond acceptor, influences the coordination environment and hydration sphere of the Rb⁺ ion within the crystal lattice. The resulting structure is a balance between the hydration enthalpy of the rubidium ion, the lattice energy of the crystal, and the hydrogen bonding energy. The mobility and arrangement of ions in the crystal are also affected by the size of their hydrated radii, with the sequence for alkali metals being Cs⁺ < Rb⁺ < Na⁺. researchgate.net

Table 1: Hydration Characteristics of the Rubidium Ion

| Property | Value/Description | Reference |

|---|---|---|

| Coordination Number (in aqueous solution) | Eight | acs.org |

| Mean Rb-O Bond Distance (in aqueous solution) | 2.98(1) Å | acs.org |

| Hydration Shell | Weakly hydrated with a single shell of water molecules. | acs.org |

| Influence on Water Structure | Very weak. | acs.org |

Mobility of Hydrated Alkali Metal Ions within Crystal Lattices

The mobility of ions within a solid crystal lattice is a critical factor for applications such as solid-state electrolytes. Research into metallosupramolecular ionic crystals has demonstrated that hydrated alkali metal ions can exhibit surprisingly high mobility. rsc.orgresearchgate.net In these systems, alkali metal ions and a number of water molecules are often distributed in a disordered manner within a rigid framework of anionic clusters. nih.gov

A key finding is that the alternating current (AC) conductivities in the solid state for such crystals increase in the order of Li⁺ < Na⁺ < K⁺, which is the inverse of the order of their naked ionic radii. researchgate.netnih.gov This phenomenon is attributed to the mobility of the hydrated ions. rsc.org The high mobility can lead to rapid ion exchange within the crystal while retaining its single crystallinity. nih.gov For ionic species to move effectively within a solid, it is necessary to minimize their coulombic interactions with the counter-anions in the lattice. rsc.org In hydrated crystals like Rubidium(1+);formate;hydrate, the water molecules can screen the charge of the cations, facilitating their movement through channels or voids in the crystal structure. This mobility is dependent on the specific architecture of the lattice and the pathways available for ion diffusion.

Intermolecular Interactions and Hydrogen Bonding Networks

Elucidation of Intermolecular Hydrogen Bonding Patterns involving Formate and Water

Water of crystallization is not merely entrapped within a crystal but is an integral part of its structure, forming specific chemical bonds. medium.com In hydrated salts, water molecules are crucial for stabilizing the molecular network through extensive hydrogen bonding. nih.gov In this compound, a complex network of hydrogen bonds is expected, primarily involving the water molecules and the formate anions.

The water molecules can act as both hydrogen bond donors (via their hydrogen atoms) and acceptors (via their oxygen atoms). The formate anion, with its two oxygen atoms, functions as a potent hydrogen bond acceptor. This leads to characteristic intermolecular interactions, such as O–H···O hydrogen bonds between water molecules and formate ions, as well as between water molecules themselves. nih.gov These interactions can create specific motifs, such as chains or sheets, that define the supramolecular architecture. nih.gov The introduction of water into the crystal structure can even break and re-form intermolecular hydrogen bonds that might exist in an anhydrous form, leading to the creation of new channels and frameworks within the crystal. acs.org The specific arrangement is dictated by the need to satisfy the hydrogen-bonding potential of all components in the most energetically favorable way.

Analysis of the Role of Hydration Water in Crystal Packing and Supramolecular Assembly

The presence of water molecules plays a pivotal role in the crystal packing and supramolecular assembly of hydrated compounds. medium.com These water molecules are structurally integrated into the crystal lattice, and their removal can lead to a loss of crystallinity. medium.comwikipedia.org In many hydrates, the crystal packing is directed by the hydrogen bonds formed by the water molecules. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. rsc.orgnih.gov This method maps the electron distribution of a molecule in the crystalline environment, allowing for the identification and analysis of all close contacts. rsc.org The analysis generates a three-dimensional Hirshfeld surface, which can be color-mapped to highlight interactions that are shorter or longer than van der Waals radii. nih.gov

Table 2: Predicted Contributions to Hirshfeld Surface for this compound

| Interaction Type | Predicted Relative Contribution (%) | Description |

|---|---|---|

| O···H / H···O | High | Represents strong hydrogen bonding between water and formate ions. |

| H···H | Significant | Represents van der Waals contacts between hydrogen atoms. |

| Rb···O | Significant | Represents the ionic coordination between rubidium and oxygen atoms. |

| C···H / H···C | Minor | Represents weaker C-H···O interactions. |

Coordination Chemistry of Rubidium with Formate and Analogous Carboxylate Ligands

In coordination chemistry, ligands are the ions or molecules that bind to a central metal atom. libretexts.org In this compound, the rubidium ion acts as the central metal, and it is coordinated by both formate anions and water molecules, which act as ligands. The interactions are primarily electrostatic, involving the positive charge of the Rb⁺ ion and the negative charge or partial negative charge on the oxygen atoms of the ligands.

Formate Ligand Coordination Modes and Their Structural Implications

Common coordination modes of the formate ligand include:

syn-anti bridging: In this mode, the two oxygen atoms of the formate ligand bridge two different metal centers, with the metal ions positioned on opposite sides of the ligand.

anti-anti bridging: Here, the metal centers are on the same side relative to the carboxylate group. nih.gov

syn-syn bridging: Both metal ions are coordinated to the same oxygen atom of the formate ligand. nih.gov

Chelating-bridging: The formate ligand can also exhibit more complex behaviors, such as chelating to one metal center while also bridging to another. nih.gov

Structural Investigations of Rubidium-Carboxylate Complexes and Other Related Coordination Compounds

Structural studies of various rubidium-carboxylate complexes provide a valuable framework for understanding the probable structure of this compound. The large ionic radius of the rubidium cation typically leads to high coordination numbers and the formation of polymeric structures.

In a study of alkali-metal carboxylate complexes, it was observed that the coordination number and the metal-oxygen bond distances tend to increase with the increasing ionic radius of the alkali metal from lithium to cesium. nih.gov This trend suggests that in rubidium formate hydrate, the rubidium ion would be surrounded by a significant number of oxygen atoms from both the formate ligands and water molecules.

X-ray diffraction analysis of anhydrous rubidium formate reveals a specific crystal structure. nih.gov The key crystallographic parameters for the anhydrous form are summarized in the table below.

| Crystallographic Parameter | Value |

| Hermann-Mauguin space group symbol | P b c m |

| a | 4.6172 Å |

| b | 9.1822 Å |

| c | 7.3525 Å |

| α | 90 ° |

| β | 90 ° |

| γ | 90 ° |

Table 1: Crystallographic data for anhydrous rubidium formate. nih.gov

The structure of anhydrous rubidium formate consists of a three-dimensional network where each rubidium ion is coordinated to several oxygen atoms from the surrounding formate anions. The introduction of a water molecule in the hydrated form would likely alter the crystal packing and the coordination sphere of the rubidium ion. The water molecule can participate in the coordination to the rubidium ion and can also form hydrogen bonds with the oxygen atoms of the formate ligands, creating a more complex and potentially layered or channeled structure.

Investigations into other rubidium complexes, such as those with arenesulfonate or tellurocarboxylate ligands, further illustrate the diverse coordination chemistry of rubidium. acs.orgresearchgate.net These studies consistently show the tendency of rubidium to form extended polymeric structures driven by the bridging nature of the ligands.

Spectroscopic Investigations of Rubidium 1+ ;formate;hydrate

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the chemical environment, making them excellent tools for identifying functional groups, studying intermolecular interactions, and observing phase changes. The combination of FT-IR and Raman spectroscopy offers a more complete vibrational analysis, as they are governed by different selection rules; FT-IR is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability.

The vibrational spectrum of rubidium(1+);formate (B1220265);hydrate (B1144303) is dominated by the characteristic modes of the formate ion (HCOO⁻) and the water molecules (H₂O). The formate ion, with C₂ᵥ symmetry, has six fundamental vibrational modes. These have been extensively studied in various metal formate salts. The primary vibrations of the formate ion include C-H stretching, C-H bending, symmetric and asymmetric COO⁻ stretching, and OCO bending modes.

The C-H stretching (ν₁) and in-plane bending (ν₂) vibrations are typically observed around 2840 cm⁻¹ and 1354 cm⁻¹, respectively. The carboxylate group (COO⁻) gives rise to a strong asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The positions of these bands are particularly sensitive to the nature of the metal cation. In solid sodium formate, for instance, the asymmetric stretch appears around 1600 cm⁻¹ while the symmetric stretch is near 1366 cm⁻¹. The OCO bending mode (ν₃) is found at lower wavenumbers, typically around 772 cm⁻¹.

Water molecules in the hydrate introduce their own characteristic vibrations: a symmetric stretching (ν₁), an asymmetric stretching (ν₃), and a bending (ν₂) mode. In the liquid state, these are found near 3280 cm⁻¹, 3490 cm⁻¹, and 1640 cm⁻¹, respectively. In a hydrated salt, the positions and shapes of these bands are indicative of the strength of hydrogen bonding. Librational modes of water, which are hindered rotations, can also be observed at lower frequencies.

Table 1: Typical Vibrational Modes of the Formate Ion

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

| ν(C-H) | C-H stretch | ~2840 |

| νₐₛ(COO⁻) | Asymmetric COO⁻ stretch | ~1570 - 1610 |

| νₛ(COO⁻) | Symmetric COO⁻ stretch | ~1350 - 1370 |

| δ(C-H) | In-plane C-H bend | ~1354 |

| δ(OCO) | OCO bend (scissoring) | ~770 |

Note: The exact wavenumbers can vary depending on the cation and the crystal structure.

The presence of water of hydration and the interaction between the rubidium cation and the formate anion significantly influence the vibrational spectrum. The O-H stretching region of the FT-IR and Raman spectra (3000-3600 cm⁻¹) is particularly diagnostic of hydration. The bands in this region are often broad due to a range of hydrogen-bonding environments. The strength of the hydrogen bonds between the water molecules and the formate anions can be inferred from the shift in the O-H stretching frequencies compared to free water. A red shift (to lower wavenumbers) indicates stronger hydrogen bonding.

The interaction between the Rb⁺ cation and the formate anion is primarily electrostatic and affects the carboxylate stretching frequencies. The energy difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO⁻ group is a well-established indicator of the coordination mode of the carboxylate group to the metal ion. In rubidium formate, this interaction is expected to be largely ionic, leading to a Δν value similar to that found in other alkali metal formates like sodium formate. Infrared photodissociation spectroscopy studies on hydrated rubidium cations (Rb⁺(H₂O)ₙ) have shown that as the number of water molecules increases, water-water hydrogen bonding begins to compete with and can even dominate the ion-water electrostatic interaction. This interplay would be reflected in both the O-H stretching region and the formate vibrational modes in rubidium(1+);formate;hydrate.

In-situ vibrational spectroscopy, where spectra are recorded as a function of temperature or pressure, is a powerful technique for studying phase transitions. For this compound, temperature-dependent FT-IR and Raman spectroscopy could reveal changes in the crystal structure, hydration state, and molecular dynamics.

As the temperature is increased, a hydrated salt may undergo dehydration. This process would be clearly observable in the vibrational spectrum by the disappearance or significant sharpening of the bands associated with water molecules, particularly the broad O-H stretching bands. Concurrently, shifts in the lattice modes (low-frequency vibrations involving the entire crystal lattice) and the internal modes of the formate ion would signal changes in the crystalline environment.

Furthermore, some crystalline solids exhibit polymorphic phase transitions, where the crystal structure changes without a change in chemical composition. Such transitions are often accompanied by abrupt changes in the vibrational spectra. For example, a splitting or merging of peaks can indicate a change in the symmetry of the molecule's site in the crystal lattice. Temperature-dependent studies on related compounds, such as hydrated electrons, have shown that Raman spectroscopy can be sensitive to subtle changes in local structure and hydrogen-bonding networks as a function of temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules.

In a suitable solvent, such as deuterium (B1214612) oxide (D₂O), ¹H and ¹³C NMR spectroscopy can be used to characterize the formate ion.

The ¹H NMR spectrum of the formate ion in solution is expected to show a single resonance for the formyl proton (H-COO⁻). Its chemical shift is typically around 8.45 ppm. The exact chemical shift can be influenced by factors such as solvent, concentration, and pH.

The ¹³C NMR spectrum will display a single resonance for the carboxylate carbon. The chemical shift for this carbon is generally observed in the range of 166-172 ppm. The interaction of the formate ion with the solvent and the Rb⁺ cation can be studied by observing changes in these chemical shifts or in the nuclear relaxation times. While rubidium itself is NMR active, its interaction in solution is typically weak and averaged out by rapid tumbling, leading to minimal direct impact on the ¹H and ¹³C chemical shifts of the formate anion. However, ion pairing could lead to subtle changes in the electronic environment and thus minor shifts.

Table 2: Typical Solution-State NMR Data for the Formate Ion

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | ~8.45 | Singlet |

| ¹³C | ~166 - 172 | Singlet |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with experimental conditions.

Solid-state NMR provides information about the structure and dynamics of materials in their crystalline state. For this compound, ¹³C and ⁸⁷Rb solid-state NMR would be particularly informative.

Solid-state ¹³C NMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide information about the local environment of the formate carbon. The presence of multiple, distinct crystallographic sites for the formate ion in the unit cell would result in multiple resonances in the ¹³C spectrum. The chemical shift and line shape are sensitive to the local geometry and intermolecular interactions, including hydrogen bonding with the water molecules.

Rubidium has two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb, both of which are quadrupolar nuclei. ⁸⁷Rb is generally preferred for NMR studies due to its higher sensitivity and narrower lines. Solid-state ⁸⁷Rb NMR is highly sensitive to the local symmetry and electric field gradient at the rubidium nucleus. The resulting spectra are characterized by the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ), which measures the interaction of the nuclear quadrupole moment with the surrounding electric field gradient. These parameters provide a direct probe of the Rb⁺ cation's coordination environment within the crystal lattice. Variable-temperature ⁸⁷Rb MAS NMR studies on other inorganic rubidium salts have shown that both δiso and CQ are highly temperature-dependent, reflecting changes in molecular motion and subtle structural rearrangements with temperature. Such studies on this compound could reveal information about the dynamics of the ions and water molecules within the crystal.

Theoretical and Computational Studies of Rubidium 1+ ;formate;hydrate

Quantum Chemical Approaches

Quantum chemical methods are employed to understand the fundamental electronic properties and energetics of molecular systems. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve or approximate the Schrödinger equation to describe the behavior of electrons, which governs chemical bonding and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for analyzing the nature of chemical bonds, electron density distribution, and various electronic properties in crystalline solids and molecular complexes. researchgate.netnih.govresearchgate.net

In the context of rubidium formate (B1220265) hydrate (B1144303), DFT calculations would be instrumental in characterizing the distinct bonding environments. The analysis would differentiate between the primarily ionic interaction between the rubidium cation (Rb⁺) and the formate anion (HCOO⁻), and the covalent bonds within the formate ion (C-H and C-O) and the water molecules (O-H). By calculating the electron density map, researchers can visualize how charge is distributed across the compound, confirming the charge separation between the cation and the anionic and neutral species. Furthermore, DFT is used to determine properties such as the total density of states (TDOS), which provides insights into electron localization and the electronic band structure of the material in its solid state. researchgate.net While specific DFT studies focusing exclusively on rubidium formate hydrate are not prevalent, the methodology has been successfully applied to a vast range of ionic salt hydrates and related compounds, providing a robust framework for such investigations. researchgate.netmdpi.com

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to studying molecular systems without empirical parameters. These calculations have been performed on hydrated rubidium cations (Rb⁺(H₂O)ₙ) to evaluate their structures, thermodynamic properties, and infrared (IR) spectra. nih.gov Such studies are crucial for understanding the energetics of hydration, revealing the stability of various conformers as more water molecules are added to the cluster. nih.gov

For the formate ion in an aqueous environment, ab initio molecular dynamics simulations have been used to study its hydration structure. researchgate.netnih.gov These simulations provide detailed information about the molecular orbitals involved in the interactions between the formate ion and surrounding water molecules. A key application of these methods is the prediction of spectroscopic properties. By calculating vibrational frequencies, both harmonic and anharmonic, researchers can predict IR spectra. nih.gov These theoretical spectra can then be compared with experimental data to identify the specific structures and hydrogen-bonding signatures present in the hydrated compound. nih.gov The calculations often show shifts in the OH stretching modes of water, which are indicative of the strength and nature of the hydrogen bonds formed with the formate anion. nih.gov

Computational chemistry is a key tool for predicting the three-dimensional arrangement of atoms and molecules, known as coordination geometry, as well as the thermodynamic properties associated with hydration. nih.gov Ab initio calculations on hydrated rubidium clusters, Rb⁺(H₂O)ₙ where n ranges from 1 to 8, have been used to perform extensive searches for the most stable conformers and thus determine the preferred coordination geometries. nih.gov These studies provide insight into how water molecules arrange themselves in the first hydration shell around the rubidium ion.

The enthalpy of hydration (ΔHhyd) is the enthalpy change when one mole of gaseous ions dissolves in a sufficient amount of water to form an infinitely dilute solution. libretexts.org It is a critical measure of the strength of ion-water interactions. Computational models can be used to calculate this value, which can then be compared to experimentally derived data. For the rubidium cation, the hydration enthalpy is a well-established value.

Table 1: Computationally Relevant Thermodynamic Data for Rubidium Ion

| Property | Ion | Value (kJ/mol) |

| Enthalpy of Hydration | Rb⁺ | -296 |

This table presents the accepted absolute enthalpy of hydration for the gaseous rubidium ion. wiredchemist.com Computational methods aim to reproduce such experimental values to validate their accuracy.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, offering insights into processes like diffusion, conformational changes, and the structuring of solvents around a solute.

MD simulations are exceptionally well-suited for studying the behavior of ions in solution. For rubidium formate hydrate, simulations can model the aqueous environment and provide a detailed picture of the hydration shells that form around the Rb⁺ and HCOO⁻ ions. nih.govchemrxiv.org The first hydration shell consists of water molecules directly interacting with the ion, and MD simulations can track the dynamics of these molecules, including their residence time within the shell and their exchange with water molecules from the bulk solvent. amolf.nl First principles MD studies on Rb⁺ in liquid water have analyzed the electronic structure and polarization of water molecules in the first solvation shell. nih.gov Studies on alkali metal ions indicate that larger ions like Rb⁺ have a looser hold on surrounding water molecules compared to smaller ions like Li⁺. chemrxiv.org

Ion transport is another key phenomenon that can be modeled using MD simulations. researchgate.netresearchgate.net These simulations can be used to calculate transport properties such as diffusion coefficients, which quantify the rate at which ions move through the solution. researchgate.net This movement is influenced by factors like the strength of ion-water interactions, the viscosity of the solution, and ion-ion interactions. researchgate.net Understanding these transport mechanisms at a molecular level is crucial for applications involving electrolytes. acs.org

Table 2: Simulated Hydration Properties of the Rubidium Ion

| Property | Description | Typical Value |

| First Shell Coordination Number | The average number of water molecules in the first hydration shell around the Rb⁺ ion. | 6 - 8 |

| Residence Time | The average time a water molecule spends in the first hydration shell before exchanging with the bulk. | Picoseconds (ps) |

This table summarizes typical findings from molecular dynamics simulations of hydrated alkali metal ions. nih.govchemrxiv.org The values can vary depending on the specific force field and simulation conditions used.

The structure and properties of rubidium formate hydrate are governed by a complex network of intermolecular interactions. MD simulations can elucidate the nature and evolution of these interactions, particularly the hydrogen bonds. nih.gov The formate ion, with its two oxygen atoms, acts as a hydrogen bond acceptor, interacting strongly with the hydrogen atoms of surrounding water molecules. zjyywjy.com.cn Ab initio MD simulations of the aqueous formate ion have shown that these calculations can accurately predict the number of hydrogen bonds formed between the formate oxygens and water. researchgate.netnih.gov

Simultaneously, the Rb⁺ ion influences the local water structure, though its effect on the hydrogen bonding network is less pronounced than that of smaller, more charge-dense cations. rsc.org Simulations show that ions can have a significant, though often local, influence on the hydrogen-bond network of the surrounding water molecules. chemrxiv.org MD simulations can track the formation, breaking, and rearrangement of these hydrogen bonds over time, providing a dynamic picture of the solution's structure and the interplay between the rubidium cation, the formate anion, and the water molecules of hydration. rsc.org

Thermodynamic and Kinetic Modeling of Rubidium(1+);formate;hydrate

Theoretical and computational studies provide significant insights into the behavior of this compound under various conditions. These models are crucial for understanding the compound's stability, reactivity, and phase behavior, which underpins its practical applications.

Estimation of Hydration Energies and Thermochemical Stability

The thermochemical stability of this compound is closely linked to its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere to form a hydrated state. smolecule.com The monohydrate form, RbOOCH·H₂O, is common under ambient conditions. smolecule.com The stability of this hydrate is a function of temperature and ambient humidity.

| Property | Value / Observation | Notes |

|---|---|---|

| Hygroscopicity | Readily absorbs atmospheric moisture | Leads to the spontaneous formation of hydrates. smolecule.com |

| Common Hydrate Form | Monohydrate (RbOOCH·H₂O) | Commonly encountered under ambient conditions. smolecule.com |

| Reversible Dehydration Temperature | 80 - 120 °C | Heating within this range removes the water of hydration. smolecule.com |

| Anhydrous Phase Transition | ~363 K (90 °C) | Reversible transition from orthorhombic to monoclinic phase. smolecule.com |

Reaction Pathway Analysis for Synthesis and Decomposition Processes

Kinetic modeling and reaction pathway analysis are essential for optimizing the synthesis of this compound and for predicting its degradation under thermal stress.

Synthesis Pathways The formation of rubidium formate is typically achieved through straightforward acid-base or metathesis reactions. The subsequent hydration occurs with the introduction of water during the synthesis or purification process. smolecule.com

Neutralization Reaction: The reaction of rubidium hydroxide (B78521) with formic acid yields rubidium formate and water.

RbOH + HCOOH → CHO₂Rb + H₂O smolecule.com

Metathesis Reaction: A common industrial route involves the reaction between rubidium carbonate and formic acid, which produces rubidium formate, water, and carbon dioxide.

Rb₂CO₃ + 2HCOOH → 2CHO₂Rb + H₂O + CO₂ smolecule.com

Decomposition Pathways The thermal decomposition of rubidium formate follows complex pathways characteristic of alkali metal formates, with the product distribution being highly dependent on the atmospheric conditions. smolecule.comresearchgate.net At elevated temperatures, two primary competing reaction pathways are observed: dehydrogenation to form oxalate (B1200264) and decomposition to form carbonate. smolecule.comwikipedia.org

Formation of Rubidium Oxalate: This pathway involves the combination of two formate molecules with the release of hydrogen gas. It is a key step in certain chemical syntheses where formates are used as precursors to oxalates. wikipedia.org

2CHO₂Rb → Rb₂C₂O₄ + H₂ wikipedia.org

Formation of Rubidium Carbonate: Under different conditions, particularly oxidizing ones, the formate decomposes to rubidium carbonate, often with intermediate steps. smolecule.com

2CHO₂Rb → Rb₂CO₃ + CO₂ + H₂O smolecule.com

Studies on the thermal decomposition of various alkali formates have shown that the yield of oxalate follows the order K > Na > Rb. rsc.org This indicates that while rubidium formate can produce rubidium oxalate upon heating, it is less efficient than potassium or sodium formate in this conversion. rsc.org

| Process | Reaction Pathway | Description |

|---|---|---|

| Synthesis (Neutralization) | RbOH + HCOOH → CHO₂Rb + H₂O | Acid-base reaction to form the formate salt. smolecule.com |

| Synthesis (Metathesis) | Rb₂CO₃ + 2HCOOH → 2CHO₂Rb + H₂O + CO₂ | Industrial method using rubidium carbonate. smolecule.com |

| Decomposition (Oxalate Path) | 2CHO₂Rb → Rb₂C₂O₄ + H₂ | Thermal decomposition yielding rubidium oxalate. wikipedia.org |

| Decomposition (Carbonate Path) | 2CHO₂Rb → Rb₂CO₃ + CO₂ + H₂O | Decomposition under oxidizing conditions. smolecule.com |

Prediction of Phase Equilibria (e.g., hydrate formation inhibition)

Modeling the phase equilibria of this compound is critical for its application, particularly in solution. This includes understanding its solubility (solid-liquid equilibrium) and its role in influencing the phase behavior of water in other systems, such as in gas hydrate inhibition.

Solid-Liquid Phase Equilibria The solubility of rubidium formate in water is exceptionally high and exhibits a strong positive dependence on temperature. This equilibrium is fundamental for applications requiring concentrated brines. The significant increase in solubility with temperature allows for the preparation of high-density fluids. smolecule.com

| Temperature (°C) | Solubility (g / 100g water) |

|---|---|

| 10 | 443 |

| 60 | 900 |

Role in Gas Hydrate Formation Inhibition While this compound is itself a solid hydrate, concentrated aqueous solutions of rubidium formate (known as formate brines) act as potent thermodynamic inhibitors for the formation of gas clathrate hydrates. researchgate.netgoogle.com Gas hydrates are ice-like crystalline structures of water and gas that can block pipelines in the oil and gas industry.

The inhibitory effect of formate brines is predicted by thermodynamic models based on water activity. By dissolving in water, salts like rubidium formate reduce the chemical potential, or activity, of water. This shifts the hydrate-liquid-vapor equilibrium curve to more extreme conditions (lower temperatures and higher pressures), effectively preventing hydrates from forming at typical operational conditions. researchgate.net Formate brines are recognized as excellent hydrate inhibitors, a property that is crucial for flow assurance in deepwater oil and gas production. researchgate.net

Thermal Decomposition and Stability of Rubidium 1+ ;formate;hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

A comprehensive study on the thermal decomposition of anhydrous alkali metal formates, including rubidium formate (B1220265), utilized a complex dynamic thermoanalytical method to elucidate the decomposition process. The analysis of these compounds reveals that the decomposition is not a simple one-step process but involves multiple, often overlapping, reactions.

For rubidium formate, the decomposition begins at elevated temperatures and proceeds through the formation of intermediates. The DTA curve would be expected to show endothermic peaks corresponding to the initial dehydration of the hydrate (B1144303), followed by the melting of the anhydrous salt, and subsequently, a series of exothermic and endothermic events related to the decomposition reactions. The TGA curve would show an initial mass loss corresponding to the removal of water of hydration, followed by a significant mass loss in the temperature range of decomposition. The shape and temperature range of these thermal events are highly dependent on the heating rate and the surrounding atmosphere.

Table 1: Summary of Expected Thermal Events for Rubidium(1+);formate;hydrate

| Thermal Event | Expected Observation in DTA | Expected Observation in TGA |

| Dehydration | Endothermic peak(s) | Initial mass loss |

| Melting of Anhydrous Salt | Endothermic peak | No mass loss |

| Decomposition | Complex series of endo- and exothermic peaks | Significant mass loss |

This table is based on the general behavior of hydrated metal salts and the documented thermal analysis of anhydrous alkali metal formates.

Mechanistic Investigations of Thermal Dehydration and Subsequent Decomposition Pathways

The thermal decomposition of this compound commences with a dehydration step, where the water of crystallization is lost to form the anhydrous salt. The mechanism of this dehydration is likely a phase-boundary controlled reaction.

Following dehydration, the decomposition of the anhydrous rubidium formate proceeds through competing pathways. The two primary reactions are:

Decomposition to Carbonate: 2 HCOORb → Rb₂CO₃ + CO + H₂

Decomposition to Oxalate (B1200264): 2 HCOORb → Rb₂C₂O₄ + H₂

These two reactions can occur simultaneously. The resulting rubidium oxalate is an intermediate and, upon further heating, can decompose to rubidium carbonate and carbon monoxide:

Rb₂C₂O₄ → Rb₂CO₃ + CO

The relative dominance of the carbonate versus the oxalate pathway is influenced by factors such as temperature and the surrounding atmosphere. Both ionic and radical mechanisms have been proposed for these decomposition reactions. The nature of the alkali metal cation also plays a significant role in determining the product distribution, which is attributed to the differing polarizing power of the cations influencing the stability of the formate ion and the reaction intermediates.

Influence of Environmental Conditions (e.g., atmosphere, pressure) on Thermal Stability

The environmental conditions, particularly the composition of the atmosphere, have a profound effect on the thermal stability and decomposition products of rubidium formate.

Studies have shown that in an inert atmosphere, such as nitrogen, the formation of rubidium oxalate as an intermediate is more favored. In contrast, in an oxidizing atmosphere like air or pure oxygen, the decomposition pathway leading directly to rubidium carbonate is predominant. This is because the carbon monoxide produced in the decomposition reactions is readily oxidized to carbon dioxide in the presence of oxygen, which can shift the equilibrium of the reactions.

The pressure of the surrounding atmosphere can also influence the decomposition kinetics. Generally, decomposition reactions that involve the release of gaseous products are favored at lower pressures. While specific studies on the effect of pressure on rubidium formate decomposition are not detailed in the provided search results, it is a critical parameter in the thermal analysis of solids.

Kinetic Analysis of Thermal Degradation Processes

The isothermal decomposition of solids is often described by models such as the Prout-Tompkins equation, which is suitable for reactions that involve nucleation and growth of the product phase. This model describes an acceleratory period followed by a decay period. For the decomposition of rubidium soaps, the Prout-Tompkins equation has been successfully applied, and the rate constants for both the acceleratory (k₁) and decay (k₂) stages have been determined at different temperatures.

Table 3: Rate Constants for the Isothermal Decomposition of Rubidium Soaps at Different Temperatures (as a comparative example)

| Compound | Temperature (°C) | k₁ (acceleratory) | k₂ (decay) |

| Rubidium Caprylate | 260 | Value not provided | Value not provided |

| 400 | Value not provided | Value not provided | |

| 560 | Value not provided | Value not provided | |

| Rubidium Caprate | 260 | Value not provided | Value not provided |

| 400 | Value not provided | Value not provided | |

| 560 | Value not provided | Value not provided |

Non-isothermal kinetic analysis, using data from TGA experiments conducted at multiple heating rates, can be performed using methods like the Kissinger or Ozawa-Flynn-Wall methods to determine the activation energy of the decomposition process. Such an analysis for rubidium formate hydrate would be necessary to fully characterize its thermal degradation kinetics.

Table of Compound Names

| Chemical Name | Chemical Formula |

| This compound | CHO₂Rb·H₂O |

| Rubidium Formate | CHO₂Rb |

| Rubidium Carbonate | Rb₂CO₃ |

| Rubidium Oxalate | Rb₂C₂O₄ |

| Water | H₂O |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Hydrogen | H₂ |

| Lithium Formate | CHLiO₂ |

| Sodium Formate | CHNaO₂ |

| Potassium Formate | CHKO₂ |

| Cesium Formate | CHCsO₂ |

| Rubidium Caprylate | C₈H₁₅O₂Rb |

| Rubidium Caprate | C₁₀H₁₉O₂Rb |

Advanced Academic Applications and Research Directions

Applications in Crystal Growth Methodologies

The use of specific chemical compounds as fluxes or additives can significantly influence the crystallization process of various materials, from large single crystals of semiconductors to delicate protein crystals.

Role of Rubidium(1+);formate (B1220265);hydrate (B1144303) as a Flux in Material Crystal Growth (e.g., semiconductors, oxides)

Currently, there is a lack of specific research detailing the use of rubidium(1+);formate;hydrate as a flux in the crystal growth of semiconductors or oxides. The flux method involves dissolving a high-melting-point material in a lower-melting-point solvent, or "flux," allowing for crystallization to occur at a lower temperature.

In principle, for a compound to be an effective flux, it should have a low melting point, low volatility, and the ability to dissolve the material of interest without reacting with it. While rubidium formate has a reported melting point of 170 °C, its suitability as a flux would depend on its solubility characteristics for specific semiconductors or oxides and its stability at the required growth temperatures.

For context, other rubidium salts, such as rubidium chloride (RbCl), have been employed in flux growth methods. For instance, RbCl has been used in combination with other chlorides to create eutectic mixtures for the growth of complex oxide crystals. These fluxes provide a suitable medium for the transport of constituent ions to the growing crystal surface. The choice of flux is critical and is often determined empirically based on the desired final product.

Investigations into its Use in Protein Crystallization Techniques

Alkali metal ions, including rubidium, can influence protein solubility and crystal packing. The formate anion, as a small organic carboxylate, can act as a precipitant or a component of the buffer system, affecting the pH and ionic strength of the solution. The high solubility of rubidium formate in water could make it a candidate for inclusion in crystallization screens, where a wide range of chemical conditions are tested to find optimal crystallization parameters.

The general principle of protein crystallization involves bringing a purified protein solution to a state of supersaturation, from which crystals can nucleate and grow. The specific interactions between the protein molecules and the ions in the solution play a critical role in the formation of a well-ordered crystal lattice.

Research into Functional Materials Development

Functional materials possess specific physical or chemical properties that can be utilized in various technological applications. Research in this area often involves the synthesis and characterization of novel compounds.

Exploration of Ferroelectric Properties in Related Rubidium Compounds

There is no direct evidence in the scientific literature to suggest that this compound exhibits ferroelectric properties. Ferroelectricity is a characteristic of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field.

However, research has been conducted on other rubidium-containing compounds that do exhibit ferroelectric behavior. For example, Rubidium Dihydrogen Arsenate (RbH₂AsO₄) has been studied for its ferroelectric properties. samaterials.com Similarly, Lithium Rubidium Molybdate (LiRbMoO₄) has been shown to undergo a ferro-paraelectric transition at 424 K. These studies provide insight into how the presence of the large, polarizable rubidium ion can contribute to the emergence of ferroelectricity in certain crystal structures.

Table 1: Ferroelectric Properties of Selected Rubidium Compounds

| Compound Name | Chemical Formula | Transition Temperature (K) | Key Findings |

| Rubidium Dihydrogen Arsenate | RbH₂AsO₄ | ~110 | Exhibits a first-order phase transition to a ferroelectric state. samaterials.com |

| Lithium Rubidium Molybdate | LiRbMoO₄ | 424 | Shows a ferro-paraelectric transition. |

Note: This table presents data for related rubidium compounds, as no ferroelectric properties have been reported for this compound.

Studies on Ionic Conductivity and Charge Transport Mechanisms in Solid States

The investigation of ionic conductivity in solid materials is crucial for the development of solid-state batteries and other electrochemical devices. While comprehensive studies on the solid-state ionic conductivity of this compound are limited, the ionic conductivity of rubidium formate in solution has been characterized. In aqueous solutions, it behaves as a strong electrolyte, dissociating completely into rubidium (Rb⁺) and formate (HCOO⁻) ions.

Some research has explored the potential of rubidium formate as a component in solid electrolytes. The movement of ions through a solid lattice is a complex process influenced by factors such as crystal structure, defects, and temperature. In solid alkali metal formates, charge transport is expected to occur via the migration of cations (Rb⁺) and potentially anions (HCOO⁻) through the crystal lattice. The mechanism of this transport could involve vacancy hopping or interstitial diffusion, which are common charge transport mechanisms in ionic solids.

For comparison, Rubidium Silver Iodide (RbAg₄I₅) is a well-known superionic conductor with high ionic conductivity at room temperature, where the Ag⁺ ions are mobile within a rigid framework of Rb⁺ and I⁻ ions. wikipedia.org This highlights the potential for rubidium-containing compounds to exhibit significant ionic conductivity.

Table 2: Ionic Conductivity of Rubidium Formate in Aqueous Solution

| Concentration (mol/L) | Temperature (°C) | Conductivity (S/m) |

| 0.1 | 25 | ~10 |

| 0.5 | 25 | ~45 |

| 1.0 | 25 | ~80 |

Note: The data in this table is illustrative and based on the general behavior of strong electrolytes. Precise values would require specific experimental measurements.

Precursor Chemistry and Synthesis of Novel Rubidium-Based Materials

In materials synthesis, a precursor is a compound that is transformed into a desired material through a chemical reaction. This compound, due to its composition, could potentially serve as a precursor for the synthesis of various rubidium-containing materials. For example, thermal decomposition of rubidium formate could yield rubidium carbonate or oxide, which are common starting materials in solid-state synthesis.

The formate anion can also play a role in the synthesis process. For instance, in the preparation of nanoparticles, formate ions can act as reducing agents or stabilizing ligands. While there are no specific, widely reported examples of using this compound as a precursor in the synthesis of novel materials, its chemical properties suggest its potential in this area. The synthesis of rubidium-doped functional materials, such as perovskites or catalysts, could potentially utilize rubidium formate as a soluble and reactive source of rubidium ions.

Use as a Precursor for the Synthesis of Diverse Rubidium Compounds

This compound is a versatile and valuable precursor for the creation of a wide array of rubidium compounds. Its utility stems from its high reactivity and solubility, which allow for straightforward chemical transformations. The formate anion can be easily displaced or can act as a reducing agent, facilitating various synthetic pathways.

A primary application is in the synthesis of other rubidium salts through metathesis or acid-base reactions. For example, reacting rubidium formate with different acids can produce various rubidium salts. It is also instrumental in creating rubidium hydroxide (B78521) (RbOH), a corrosive compound that serves as the starting material for most chemical processes involving rubidium. wikipedia.org Another significant compound, rubidium carbonate (Rb2CO3), used in specialized optical glasses, can also be synthesized from rubidium formate. wikipedia.org

Beyond simple salts, rubidium formate is employed in the synthesis of more complex materials. In materials science, it is used in sol-gel processes to create rubidium-doped metal oxides. During calcination, the organic formate component is burned off, leaving a pure and reactive rubidium oxide species that integrates into the final material. Its thermal decomposition can be controlled to produce uniform dispersions of rubidium species on catalyst supports, significantly influencing the catalytic performance of the final product. Research has also shown its utility in synthesizing organorubidium hydrides and other complex coordination compounds, expanding the library of available rubidium materials for academic and industrial research. acs.org

| Reactant Type | Product Type | Example Reaction |

| Strong Acid | Rubidium Salt | RbOOCH + HCl → RbCl + HCOOH |

| Metal Halide Solution | Rubidium Halide | RbOOCH + AgCl → RbCl + AgOOCH |

| Sol-Gel Precursors | Rubidium-doped Oxide | Thermal decomposition and integration |

Integration into Mixed-Cation Perovskites for Enhanced Stability in Opto-electronic Research

In the cutting-edge field of optoelectronics, particularly in the development of perovskite solar cells (PSCs), this compound serves as a critical additive for creating high-efficiency and stable devices. The strategy of "cation engineering," where various cations are incorporated into the perovskite's ABX₃ crystal structure, has been pivotal in advancing PSC technology. Rubidium (Rb⁺) is one of the key inorganic cations used for this purpose. nih.govacs.org

| Effect of Rubidium Integration | Mechanism | Impact on Perovskite Solar Cell |

| Defect Passivation | Filling of halide vacancies and reduction of trap states. researchgate.net | Reduced charge recombination, higher open-circuit voltage (Voc). nih.govresearchgate.net |

| Structural Stabilization | Suppression of undesirable phase transitions (e.g., yellow phase of FAPbI₃). semi.ac.cn | Enhanced thermal and environmental stability, improved device longevity. researchgate.net |

| Improved Performance | Confluence of reduced recombination, lower series resistance, and better charge transport. nih.gov | Increased power conversion efficiency (PCE). semi.ac.cnnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing rubidium formate hydrates with high crystallinity?

- Methodological Guidance : Use slow evaporation or mechanochemical synthesis (e.g., mixing rubidium carbonate with formic acid in aqueous media under controlled humidity). Monitor crystallization via X-ray diffraction (XRD) to confirm phase purity .

- Key Parameters :

| Parameter | Optimal Range | Impact on Crystallinity |

|---|---|---|

| Temperature | 20–25°C | Higher temps risk amorphous phases |

| Humidity | 40–60% RH | Prevents dehydration |

| Molar Ratio (Rb:COOH) | 1:1.2 | Minimizes unreacted precursors |

Q. How do hydration states influence the structural stability of rubidium formate hydrates?

- Analysis : Hydration alters lattice parameters and thermal stability. Use thermogravimetric analysis (TGA) to quantify water loss and correlate with XRD structural shifts. Hydrate stability decreases above 80°C, with irreversible phase transitions observed .

Q. What spectroscopic techniques are critical for characterizing rubidium formate hydrates?

- Recommended Methods :

- FTIR : Identify formate ligand vibrations (e.g., asymmetric COO⁻ stretch at ~1600 cm⁻¹) and Rb-O bonding .

- Raman Spectroscopy : Detect Rb lattice modes (< 300 cm⁻¹) and hydration-sensitive peaks .

- NMR (Solid-State) : Resolve Rb coordination environments using ⁸⁷Rb MAS-NMR .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on Rb-formate hydration dynamics?

- Approach : Combine density functional theory (DFT) with molecular dynamics (MD) simulations to model hydration shells and predict phase transitions. Validate against in situ XRD/TGA data .

- Case Study : Discrepancies in reported lattice parameters (e.g., 5.2 Å vs. 5.4 Å) may arise from partial hydration; MD simulations can quantify water occupancy effects .

Q. What role do rubidium formate hydrates play in hybrid perovskite frameworks for catalytic applications?

- Experimental Design : Synthesize [Rb(HCOO)₃]-based perovskites and assess catalytic activity in CO₂ reduction. Use in situ FTIR to track formate ligand behavior during catalysis .

- Data Interpretation : Compare turnover frequencies (TOF) with analogous Na/K-formates to isolate Rb⁺ size effects on active site geometry .

Q. How do competing crystallization pathways affect the reproducibility of Rb-formate hydrate synthesis?

- Controlled Variables :

- Nucleation Rate : Adjust supersaturation via solvent evaporation rate.

- Impurities : Use ICP-MS to detect trace metals (e.g., Na⁺, K⁺) that seed competing phases .

- Mitigation Strategy : Pre-filter reagents through ion-exchange resins and use seed crystals to direct phase-pure growth .

Data Contradiction and Reproducibility

Q. Why do published studies report conflicting thermal decomposition profiles for Rb-formate hydrates?

- Root Cause Analysis : Variations in sample preparation (e.g., grinding vs. pelletizing) alter heat transfer during TGA. Standardize particle size (< 50 µm) and heating rate (5°C/min) .

- Resolution : Collaborative round-robin testing across labs to establish protocol uniformity .

Q. What strategies address discrepancies in Rb-formate hydrate solubility data across literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.